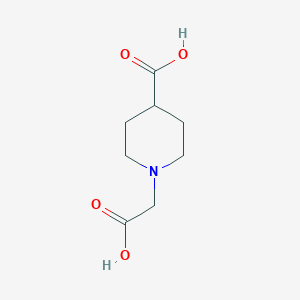

1-(Carboxymethyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(carboxymethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(11)5-9-3-1-6(2-4-9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJHOVKZVCDCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 1-(Carboxymethyl)piperidine-4-carboxylic acid

Executive Summary

1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS: 53919-19-0) is a highly versatile, bifunctional building block widely utilized in modern chemical biology and pharmaceutical development. Structurally, it is an N -alkylated derivative of isonipecotic acid, featuring both a tertiary amine and two distinct carboxylic acid moieties. This whitepaper provides an in-depth analysis of its physicochemical behavior, details a self-validating synthetic methodology, and explores its critical applications—ranging from its use as a bioconjugation linker to its role as a monitored regulatory impurity (Impurity N1) in the synthesis of anticholinergic therapeutics like Bencycloquidium bromide[1][2].

Physicochemical Properties & Structural Dynamics

Understanding the physicochemical profile of 1-(Carboxymethyl)piperidine-4-carboxylic acid is critical for designing effective extraction, purification, and conjugation workflows.

Quantitative Data Summary

| Property | Value | Causality / Implication for Research |

| Chemical Name | 1-(Carboxymethyl)piperidine-4-carboxylic acid | Also known as N -carboxymethyl isonipecotic acid[3]. |

| CAS Number | 53919-19-0 | Primary identifier for regulatory and sourcing[4]. |

| Molecular Formula | C₈H₁₃NO₄ | Dictates a highly polar, low-molecular-weight scaffold[1]. |

| Molecular Weight | 187.19 g/mol | Ideal size for a non-bulky spacer in bioconjugation[1]. |

| Functional Groups | 1x Tertiary Amine, 2x Carboxylic Acids | Enables orthogonal activation strategies. |

| Solubility Profile | Highly soluble in H₂O; Insoluble in DCM/EtOAc | Driven by its zwitterionic nature at physiological pH. |

The Zwitterionic Challenge

The molecule contains a basic piperidine nitrogen (estimated pKa ~9.5) and two acidic carboxyl groups (estimated pKa ~3.5–4.5). In aqueous environments at neutral pH, it exists predominantly as a zwitterion.

-

Field-Proven Insight: Traditional liquid-liquid extraction using organic solvents (e.g., ethyl acetate or dichloromethane) will fail to isolate this compound. Researchers must rely on isoelectric point (pI) precipitation or ion-exchange chromatography (e.g., strongly acidic cation exchange resins like Dowex 50WX8) for effective isolation.

Synthetic Methodology & Workflow

The most direct route to synthesize 1-(Carboxymethyl)piperidine-4-carboxylic acid is the nucleophilic substitution ( SN2 ) of chloroacetic acid by the secondary amine of isonipecotic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring the researcher can verify success at each critical juncture.

-

Reagent Dissolution & Activation:

-

Action: Suspend 1.0 equivalent of isonipecotic acid in distilled water. Slowly add 2.5 equivalents of aqueous NaOH (2M) under continuous stirring until the solution becomes clear.

-

Causality: The excess base is required to deprotonate both the carboxylic acid and, critically, the secondary amine. A pH > 9 ensures the piperidine nitrogen acts as a potent nucleophile rather than a protonated, inert salt.

-

-

Alkylation Reaction:

-

Action: Dropwise, add 1.1 equivalents of chloroacetic acid (pre-dissolved in water). Heat the reaction mixture to 70°C for 4–6 hours.

-

Causality: The mild heating overcomes the activation energy barrier for the SN2 displacement of the chloride ion.

-

-

In-Process Validation (TLC):

-

Action: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat.

-

Validation: Isonipecotic acid (secondary amine) will stain a deep, dark purple. The successful formation of the target product (a tertiary amine) will result in a faint yellow or largely unstained spot, confirming the consumption of the starting material.

-

-

Isoelectric Isolation:

-

Action: Cool the mixture to 0–5°C in an ice bath. Carefully titrate with 6M HCl until the pH reaches approximately 3.0–3.5. Stir vigorously for 2 hours.

-

Causality: Adjusting the pH to the molecule's isoelectric point neutralizes the net charge of the zwitterion, drastically reducing its aqueous solubility and forcing it to precipitate as a white crystalline solid.

-

-

Filtration & Drying:

-

Action: Filter the precipitate under a vacuum, wash with ice-cold water, and dry in a vacuum desiccator over P₂O₅.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-(Carboxymethyl)piperidine-4-carboxylic acid via N-alkylation.

Analytical Characterization Strategies

Due to its high polarity and lack of a strong chromophore, standard analytical methods must be adapted.

-

HPLC Analysis: Do not use standard C18 reverse-phase columns; the compound will elute in the void volume.

-

Expert Choice: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., SeQuant ZIC-pHILIC). Use a mobile phase of Acetonitrile and 20 mM Ammonium Acetate (pH 6.8).

-

Detection: Because the molecule lacks conjugated π -systems, UV detection at 210 nm is weak. Use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for robust, self-validating quantification[4].

-

-

NMR Spectroscopy: Perform ¹H-NMR in D₂O. The signature protons of the N -carboxymethyl group (-CH₂-COOH) will appear as a distinct, deshielded singlet around δ 3.2–3.5 ppm, confirming successful alkylation.

Applications in Drug Development

A. Pharmaceutical Impurity Profiling

In the regulatory landscape, 53919-19-0 is classified as Piperidine Impurity N1 or Bencycloquidium bromide Impurity 5 [1]. Bencycloquidium bromide is a potent muscarinic M1/M3 receptor antagonist utilized in the treatment of allergic rhinitis[2]. Monitoring the levels of 1-(Carboxymethyl)piperidine-4-carboxylic acid during the scale-up of such APIs is a strict regulatory requirement to ensure patient safety and drug efficacy.

B. Bifunctional Linker for Bioconjugation

The molecule serves as an excellent hydrophilic spacer in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

-

Orthogonality: The two carboxylic acids exist in different steric environments. The N -acetic acid is primary-like and sterically accessible, while the C4-carboxylic acid is secondary-like and attached to the piperidine ring. This steric differentiation allows for controlled, sequential activation (e.g., using EDC/NHS for the less hindered acid first) without requiring complex protecting group chemistry.

Caption: Divergent conjugation pathways utilizing the steric differences of the bifunctional linker.

References

-

National Institutes of Health (PMC). "Pharmacokinetics, Safety and Tolerability of Bencycloquidium Bromide, a Novel Selective Muscarinic M1/M3 Receptor Antagonist". Available at:[Link]

Sources

- 1. 53919-19-0 | Peridine Impurity N1 - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]

- 2. Pharmacokinetics, Safety and Tolerability of Bencycloquidium Bromide, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 53919-19-0 CAS Manufactory [m.chemicalbook.com]

- 4. 53919-19-0|1-(Carboxymethyl)piperidine-4-carboxylic acid|BLDpharm [bldpharm.com]

An In-Depth Technical Guide to 1-(Carboxymethyl)piperidine-4-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core properties, synthesis, and analysis of 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Introduction: A Scaffold of Interest in Medicinal Chemistry

1-(Carboxymethyl)piperidine-4-carboxylic acid is a dicarboxylic acid derivative of piperidine. The piperidine ring is a prevalent scaffold in a multitude of therapeutic agents, valued for its ability to introduce conformational constraint and desirable physicochemical properties. The presence of two carboxylic acid moieties in 1-(Carboxymethyl)piperidine-4-carboxylic acid offers multiple points for chemical modification and interaction with biological targets, making it a molecule of significant interest in medicinal chemistry and drug discovery. Its structure suggests potential applications as a linker in bioconjugation or as a building block for more complex molecules with therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C8H13NO4 | Calculated |

| Molecular Weight | 187.19 g/mol | Calculated |

| IUPAC Name | 1-(Carboxymethyl)piperidine-4-carboxylic acid | |

| Synonyms | 4-Carboxypiperidin-1-yl)acetic acid |

Structural Context and Comparative Analysis

1-(Carboxymethyl)piperidine-4-carboxylic acid belongs to the family of piperidine dicarboxylic acids. For context, a comparison with other piperidine dicarboxylic acids is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| cis-2,3-Piperidinedicarboxylic acid | C7H11NO4 | 173.17[1][2] | A non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors.[2] |

| Piperidine-2,6-dicarboxylic acid | C7H11NO4 | 173.17[3] | A symmetrical dicarboxylic acid. |

| Piperidine-4-carboxylic acid (Isonipecotic acid) | C6H11NO2 | 129.16[4][5] | A GABA derivative and GABAA receptor partial agonist.[5] |

The addition of a carboxymethyl group to the nitrogen of piperidine-4-carboxylic acid increases the molecular weight and introduces a second acidic functional group, which will significantly influence its pKa values, solubility, and pharmacokinetic profile.

Synthesis and Methodologies

The synthesis of 1-(Carboxymethyl)piperidine-4-carboxylic acid can be approached through the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid).

Proposed Synthetic Workflow

A plausible and efficient route involves the reaction of isonipecotic acid with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.

Caption: Proposed synthesis workflow for 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve piperidine-4-carboxylic acid and a slight excess of a suitable base (e.g., 2.2 equivalents of sodium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or water.

-

Addition of Alkylating Agent: Slowly add a solution of bromoacetic acid (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If DMF is used, it can be removed under reduced pressure. The residue is then dissolved in water.

-

Acidification: Carefully acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to protonate the carboxylic acids, leading to the precipitation of the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Standard Analytical Workflow

Caption: Standard analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound. A reversed-phase method is typically employed.

| Parameter | Recommended Conditions |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection | 210 nm (due to lack of a strong chromophore) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the target compound.

-

Ionization Mode: Electrospray Ionization (ESI), likely in both positive and negative modes.

-

Expected Ions:

-

Positive Mode: [M+H]+ (m/z 188.09)

-

Negative Mode: [M-H]- (m/z 186.08)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

-

¹H NMR: Expected signals would include those for the carboxymethyl protons, the piperidine ring protons, and the exchangeable carboxylic acid protons.

-

¹³C NMR: Expected signals would correspond to the two carboxylic acid carbons, the carboxymethyl carbon, and the carbons of the piperidine ring.

Applications in Drug Discovery and Development

While specific biological activities of 1-(Carboxymethyl)piperidine-4-carboxylic acid are not extensively documented, its structural motifs are present in various biologically active molecules. The piperidine scaffold is a key component in many central nervous system (CNS) active drugs.

Potential research applications include:

-

Scaffold for Combinatorial Chemistry: The two carboxylic acid groups can be differentially functionalized to create libraries of compounds for high-throughput screening.

-

Development of Constrained Amino Acid Analogs: The rigid piperidine core can be used to create conformationally restricted analogs of bioactive peptides.

-

Linker for Prodrugs and Bioconjugates: The dicarboxylic nature of the molecule makes it a suitable linker for attaching drugs to carrier molecules to improve their pharmacokinetic properties.

-

Fragment-Based Drug Discovery: It can serve as a starting fragment for the design of novel inhibitors for various enzymes and receptors.

Conclusion

1-(Carboxymethyl)piperidine-4-carboxylic acid represents a versatile and valuable building block for medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and appropriate analytical methodologies for its characterization. Further research into the biological activities of this compound and its derivatives is warranted and holds the potential for the development of novel therapeutic agents.

References

- BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.

- MDPI. (2012, March 7). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.

- PubChem. 1-Methylpiperidine-4-carboxylic acid.

- ChemicalBook. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.

- PubChem. cis-2,3-Piperidine dicarboxylic acid.

- DC Fine Chemicals. 1-Boc-piperidine-4-carboxylic acid.

- Pharmaffiliates. CAS No : 68947-43-3 | Product Name : 1-Methylpiperidine-4-carboxylic Acid.

- BenchChem. (2025). Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery.

- PubChem. 4-Piperidinecarboxylic acid.

- Tokyo Chemical Industry. 1-Methylpiperidine-4-carboxylic Acid | 68947-43-3.

- CymitQuimica. Piperidine-2,6-dicarboxylic acid.

- Santa Cruz Biotechnology. 1-Boc-(4-N-Boc-amino)piperidine-4-carboxylic acid | CAS 189321-65-1.

- Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.

- ChemicalBook. 189321-63-9(1-Boc-4-methylpiperidine-4-carboxylic acid).

- ChemicalBook. (2022, September 20). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.

- Sigma-Aldrich. 2,3 cis-Piperidine dicarboxylic acid.

- N-Cbz- Piperidine-4-carboxylic acid.

- Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1].

- PrepChem.com. Synthesis of 4-piperidinecarboxylic acid.

- BLD Pharm. 498-94-2|Piperidine-4-carboxylic acid.

- ChemicalBook. (2026, January 13). 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID | 68947-43-3.

- Wikipedia. Isonipecotic acid.

- Matrix Fine Chemicals. PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE | CAS 5984-56-5.

- ChemBK. (2024, April 9). piperidine-4-carboxylic acid.

- BLD Pharm. 189321-63-9|1-Boc-4-Methylpiperidine-4-carboxylic acid.

- Sigma-Aldrich. piperidine-4-carboxylic acid.

- BenchChem. A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid.

- DOAB. Analytical Techniques in Pharmaceutical and Biomedical Analysis.

- Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

Sources

- 1. cis-2,3-Piperidine dicarboxylic acid | C7H11NO4 | CID 11957663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3 cis-Piperidine dicarboxylic acid [sigmaaldrich.com]

- 3. Piperidine-2,6-dicarboxylic acid | CymitQuimica [cymitquimica.com]

- 4. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]

1-(Carboxymethyl)piperidine-4-carboxylic acid CAS number

An in-depth technical analysis of 1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS 53919-19-0) requires a dual perspective. To the synthetic organic chemist, it is a highly versatile bifunctional building block essential for constructing the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold. To the analytical chemist and drug development professional, it is a critical process impurity (e.g., Bencycloquidium Bromide Impurity 5) that must be rigorously monitored to ensure the safety and efficacy of anticholinergic APIs.

This whitepaper deconstructs the physicochemical properties, mechanistic synthetic pathways, and self-validating experimental protocols associated with this pivotal compound.

Physicochemical Profiling & Spectroscopic Signatures

Understanding the structural and electronic properties of 1-(Carboxymethyl)piperidine-4-carboxylic acid is the first step in both utilizing it as a precursor and isolating it as a degradant. The molecule features a basic piperidine nitrogen flanked by two distinct carboxylic acid moieties, making it highly polar and zwitterionic under physiological conditions.

Table 1: Fundamental Chemical and Computational Properties

| Property | Value | Structural Implication |

| CAS Number | 53919-19-0 | Unique identifier for regulatory filing. |

| Molecular Formula | C₈H₁₃NO₄ | Dictates the mass-to-charge ratio in MS. |

| Molecular Weight | 187.19 g/mol | Standard parameter for stoichiometric calculations. |

| Topological Polar Surface Area (TPSA) | ~87.5 Ų | High polarity; necessitates reverse-phase HPLC for isolation. |

| Hydrogen Bond Donors/Acceptors | 2 / 5 | High aqueous solubility; poor passive membrane permeability. |

Diagnostic Mass Spectrometry (EI-MS) Causality

During impurity profiling, electron ionization mass spectrometry (EI-MS) provides a definitive structural signature for this compound. According to diagnostic MS studies on polyfunctional compounds [1], the molecular ion ( M+∙ ) at 187 Da is relatively unstable (approx. 3% relative abundance). The thermodynamic driving force of the molecule dictates a highly favored Cα–Cβ bond cleavage relative to the piperidine nitrogen. The ejection of a carboxy radical yields a highly stable iminium ion [M–COOH]+ at 142 Da, which dominates the spectrum as the base peak (100% abundance). This specific fragmentation path is the definitive diagnostic marker for the N-carboxymethyl group.

Mechanistic Pathway: The Quinuclidine Core Synthesis

The most significant application of 1-(Carboxymethyl)piperidine-4-carboxylic acid (typically utilized in its diester form) is its role as the direct precursor to quinuclidin-3-one [2]. This bicyclic ketone is the foundational scaffold for numerous muscarinic receptor antagonists (e.g., Bencycloquidium Bromide, Aclidinium Bromide) and agonists (e.g., Cevimeline).

The formation of the rigid 1-azabicyclo[2.2.2]octane ring is achieved via an intramolecular Claisen condensation, specifically the Dieckmann Condensation .

Figure 1: Stepwise synthetic pathway from piperidine-4-carboxylic acid to quinuclidin-3-one.

Causality of Reagent Selection

In the Dieckmann cyclization step, Potassium tert-butoxide (KOtBu) is strictly required. Why? The steric bulk of the tert-butoxide anion prevents it from acting as a nucleophile. If a smaller base (like sodium methoxide) were used, it would attack the ester carbonyls, leading to transesterification or premature saponification. KOtBu acts exclusively as a strong base, deprotonating the α -carbon of the N-acetate group to form a carbanion, which then attacks the C4-ester to close the bicyclic ring.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols incorporate In-Process Controls (IPCs) to create a self-validating experimental loop.

Protocol A: N-Alkylation to Form the Diester Intermediate

Objective: Synthesize ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

-

Preparation: Dissolve 1.0 eq of ethyl piperidine-4-carboxylate in anhydrous acetonitrile.

-

Base Addition: Suspend 1.5 eq of anhydrous Na2CO3 in the solution. Causality: A mild, insoluble base is chosen over NaOH to neutralize the generated HCl without hydrolyzing the ethyl ester.

-

Alkylation: Cool the mixture to 0°C. Dropwise add 1.1 eq of methyl chloroacetate. Causality: N-alkylation with α -haloesters is highly exothermic; starting at 0°C prevents thermal runaway and suppresses degradation.

-

Propagation: Gradually warm to room temperature, then reflux at 60°C for 5 hours.

-

Self-Validation (IPC): Spot the reaction mixture on a TLC plate (Hexane:EtOAc 7:3) and stain with Ninhydrin. The secondary amine precursor will stain vivid purple; the tertiary amine product will not. Do not proceed until the ninhydrin-active spot is completely absent.

-

Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via vacuum distillation.

Protocol B: Dieckmann Condensation & Decarboxylation

Objective: Cyclize the diester to form quinuclidin-3-one hydrochloride.

-

Deprotonation: In a flame-dried flask under nitrogen, suspend 1.2 eq of KOtBu in anhydrous toluene.

-

High-Dilution Addition: Using a syringe pump, add the diester intermediate (from Protocol A) over a 2-hour period. Causality: Slow addition maintains a near-zero concentration of unreacted diester in the flask, kinetically favoring intramolecular cyclization over intermolecular oligomerization.

-

Cyclization: Reflux the mixture for 8 hours.

-

Self-Validation (IPC): Analyze an aliquot via LC-MS. Confirm the presence of the cyclized β -keto ester intermediate (indicated by a mass shift corresponding to the loss of methanol/ethanol).

-

Hydrolysis & Decarboxylation: Quench the reaction with 6M HCl. The acid neutralizes the KOtBu and initiates ester hydrolysis. Heat the aqueous acidic mixture to 100°C for 4 hours. The continuous evolution of CO2 gas acts as the thermodynamic sink, driving the decarboxylation to absolute completion.

-

Isolation: Basify the aqueous layer to pH 10, extract with dichloromethane, and treat the organic layer with ethereal HCl to precipitate the highly pure quinuclidin-3-one hydrochloride salt.

Pharmaceutical Relevance & Impurity Profiling

In the realm of clinical pharmacokinetics and drug manufacturing, 1-(Carboxymethyl)piperidine-4-carboxylic acid is heavily monitored as a process impurity. A prime example is its designation as Impurity 5 in the synthesis of Bencycloquidium Bromide [3][4].

Bencycloquidium Bromide is a potent, selective muscarinic M1/M3 receptor antagonist utilized via intranasal administration for rhinitis and under investigation for COPD[5]. Because the API relies on the quinuclidine core, any failure in the Dieckmann condensation (Protocol B) or subsequent hydrolytic cleavage of the bicyclic ring during extreme stress testing will result in the accumulation of 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Figure 2: Relationship between the 53919-19-0 precursor, quinuclidine APIs, and impurity profiling.

Monitoring this specific impurity is a regulatory requirement to ensure that the anticholinergic formulation maintains its targeted receptor affinity without off-target toxicity caused by unreacted zwitterionic precursors.

References

-

Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds. AIP Publishing. Available at:[Link]

-

Synthesis of Enantiopure 3-Quinuclidinone Analogues. ResearchGate. Available at:[Link]

-

Bencycloquidium Bromide Impurity 4 / Impurity 5. HD Impurity Reference Standards. Available at:[Link]

-

Bencycloquidium Bromide Impurity 5 (CAS: 53919-19-0). Molcoo Chemical. Available at:[Link]

-

Pharmacokinetics, Safety and Tolerability of Bencycloquidium Bromide, a Novel Selective Muscarinic M1/M3 Receptor Antagonist. PubMed Central (PMC). Available at:[Link]

An In-depth Technical Guide to 2-(4-carboxypiperidin-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(4-carboxypiperidin-1-yl)acetic acid, a dicarboxylic acid derivative of the versatile piperidine scaffold. Given the significant role of piperidine moieties in a vast array of pharmaceuticals, this document will delve into the core aspects of this compound, including its IUPAC nomenclature, physicochemical properties, synthetic routes, and its potential applications in the field of medicinal chemistry and drug development. This guide is intended to be a valuable resource for researchers and scientists working with this and related molecular scaffolds.

Introduction and Nomenclature

The piperidine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The compound of interest, 1-(Carboxymethyl)piperidine-4-carboxylic acid, is more systematically named according to IUPAC nomenclature as 2-(4-carboxypiperidin-1-yl)acetic acid . This name accurately reflects the acetic acid moiety attached to the nitrogen at position 1 of the piperidine ring, which itself is substituted with a carboxylic acid group at position 4.

The parent structure, piperidine-4-carboxylic acid, is also known by its trivial name, isonipecotic acid. The introduction of the N-carboxymethyl group creates a bifunctional molecule with two acidic centers, offering unique opportunities for its use as a chemical building block and in the design of novel therapeutic agents.

Physicochemical and Analytical Characterization

While specific experimental data for 2-(4-carboxypiperidin-1-yl)acetic acid is not widely published, its physicochemical properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted and Analogous Physicochemical Properties

| Property | Predicted/Analogous Value | Method/Reference |

| Molecular Formula | C₈H₁₃NO₄ | - |

| Molecular Weight | 187.19 g/mol | - |

| Appearance | White to off-white solid | General for similar amino acids |

| pKa₁ (4-carboxyl) | ~4-5 | Potentiometric titration of analogous piperidine-carboxylic acids.[1] |

| pKa₂ (1-acetate) | ~2-3 | Potentiometric titration of analogous N-acetic acid derivatives.[1] |

| Solubility | Soluble in water and polar organic solvents | Inferred from the presence of two carboxylic acid groups |

| logP | < 0 | Calculated for analogous hydrophilic structures |

Analytical Methods

The characterization and quantification of 2-(4-carboxypiperidin-1-yl)acetic acid can be achieved using a variety of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.

-

Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) : A robust method for purity determination and quantification, often coupled with UV or mass spectrometric detection.[2][3]

-

Potentiometric Titration : An effective method for determining the pKa values of the two carboxylic acid functional groups.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR) : To identify characteristic functional group vibrations, such as the C=O and O-H stretches of the carboxylic acids and the C-N stretch of the tertiary amine.[3]

Synthesis of 2-(4-carboxypiperidin-1-yl)acetic acid

The synthesis of 2-(4-carboxypiperidin-1-yl)acetic acid can be approached through several established methods for the N-alkylation of piperidines. A common and straightforward approach involves the reaction of a piperidine-4-carboxylic acid derivative with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available piperidine-4-carboxylic acid derivative.

Caption: General workflow for the synthesis of 2-(4-carboxypiperidin-1-yl)acetic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on standard procedures for the N-alkylation of secondary amines with haloacetic acids.

Materials:

-

Piperidine-4-carboxylic acid

-

Bromoacetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) and sodium bicarbonate (3 equivalents) in water.

-

Alkylation: To the stirred solution, add bromoacetic acid (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 2-3 with concentrated HCl. This will protonate the product, which may cause it to precipitate if its solubility is low at this pH.

-

If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

-

If no precipitate forms, the product can be extracted into a suitable organic solvent.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.

Self-Validation: The identity and purity of the final product should be confirmed by NMR, MS, and HPLC analysis.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of 2-(4-carboxypiperidin-1-yl)acetic acid makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities.

As a Molecular Scaffold

The two carboxylic acid groups provide orthogonal handles for further chemical modifications. For instance, one carboxyl group can be selectively protected while the other is used in amide bond formation or other coupling reactions. This allows for the construction of diverse chemical libraries for high-throughput screening.

Potential Therapeutic Areas

Derivatives of piperidine-4-carboxylic acid have been explored for their potential in various therapeutic areas:

-

Neuroscience: The parent compound, isonipecotic acid, is a GABA derivative, and N-substituted analogs are often explored for their effects on the central nervous system. Related structures are used as intermediates in the development of drugs for neurological disorders.[4]

-

Enzyme Inhibition: The rigid piperidine core can serve as a scaffold to orient functional groups for optimal interaction with the active sites of enzymes. N-substituted piperidines have been investigated as inhibitors of various enzymes.

-

Peptide Mimetics: The constrained ring structure of piperidine can be incorporated into peptide backbones to create peptidomimetics with improved stability and bioavailability.

Signaling Pathway Interaction

The following diagram illustrates a conceptual framework where a hypothetical drug candidate derived from 2-(4-carboxypiperidin-1-yl)acetic acid could interact with a biological target, such as a receptor or enzyme, to modulate a signaling pathway.

Caption: Conceptual signaling pathway modulation by a derivative of 2-(4-carboxypiperidin-1-yl)acetic acid.

Conclusion

2-(4-carboxypiperidin-1-yl)acetic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its bifunctional nature, coupled with the privileged piperidine scaffold, offers significant potential for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for researchers in the pharmaceutical and chemical sciences.

References

-

MySkinRecipes. (n.d.). 2-(4-Oxopiperidin-1-yl)acetic acid. Retrieved from [Link]

-

Biosynce. (2025, July 7). What are the detection methods for piperidine?. Retrieved from [Link]

Sources

1-(Carboxymethyl)piperidine-4-carboxylic acid physical and chemical properties

An In-depth Technical Guide to 1-(Carboxymethyl)piperidine-4-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Carboxymethyl)piperidine-4-carboxylic acid (CAS No: 53919-19-0), a bifunctional heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates available data on its physical and chemical properties, outlines a detailed, field-proven synthetic protocol, and explores its applications as a versatile building block in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and computational predictions to provide a robust and practical resource for laboratory and development settings.

Introduction: A Molecule of Strategic Importance

1-(Carboxymethyl)piperidine-4-carboxylic acid is a derivative of piperidine-4-carboxylic acid (isonipecotic acid), featuring a carboxymethyl group attached to the piperidine nitrogen. This substitution transforms the parent molecule into a tridentate chelating agent and a versatile scaffold for chemical synthesis. The presence of two carboxylic acid moieties with different chemical environments and a tertiary amine function imparts unique properties to the molecule, making it a valuable intermediate for the synthesis of complex chemical entities. Its rigid piperidine core is a common motif in a variety of therapeutic agents, suggesting its potential utility in the development of novel pharmaceuticals. A patent for carboxymethyl piperidine derivatives as NK-1 receptor antagonists highlights the potential of this class of compounds in drug discovery.[1]

Molecular Structure and Identifiers

The structural integrity of a molecule is fundamental to its function. Below is a visualization of the molecular structure of 1-(Carboxymethyl)piperidine-4-carboxylic acid and a summary of its key identifiers.

Caption: Molecular Structure of 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(Carboxymethyl)piperidine-4-carboxylic acid | - |

| CAS Number | 53919-19-0 | [2] |

| Molecular Formula | C₈H₁₃NO₄ | [2] |

| Molecular Weight | 187.19 g/mol | Calculated |

| SMILES | O=C(O)CCn1ccc(C(=O)O)cc1 | [2] |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 1-(Carboxymethyl)piperidine-4-carboxylic acid is not extensively available. Therefore, its properties are presented alongside those of the parent compound, piperidine-4-carboxylic acid (isonipecotic acid), and the commonly used N-Boc protected analog to provide a scientifically grounded estimation.

Table 2: Physical and Chemical Properties

| Property | 1-(Carboxymethyl)piperidine-4-carboxylic acid (Predicted/Estimated) | Piperidine-4-carboxylic Acid (Isonipecotic Acid) | N-Boc-piperidine-4-carboxylic acid |

| Appearance | White to off-white crystalline powder | White to faint pink-beige powder[3][4] | White Crystalline Powder[5] |

| Melting Point | Not available | >300 °C[3][4] | 148-153 °C[5] |

| Boiling Point | Not available | 239.22 °C (rough estimate)[3][4] | 353.2 °C at 760 mmHg[5] |

| Solubility | Expected to be soluble in water | Soluble in water[3][4][6][7] | Insoluble in water[5] |

| pKa | pKa1 (piperidine N): ~3-4, pKa2 (C4-COOH): ~4-5, pKa3 (N-CH₂COOH): ~2-3 | pKa1: 3.73 (COOH), pKa2: 10.72 (NH)[3][4][8] | Not available |

Synthesis Protocol: N-Alkylation of Piperidine-4-carboxylic Acid

The most direct and logical synthetic route to 1-(Carboxymethyl)piperidine-4-carboxylic acid is the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid) with a haloacetic acid, such as bromoacetic acid. The key challenge in this synthesis is to prevent the over-alkylation of the amine.[9][10][11] The use of a suitable base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the haloacetic acid.

Caption: Proposed Synthesis Workflow for 1-(Carboxymethyl)piperidine-4-carboxylic acid.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-4-carboxylic acid (1.0 equivalent) and a suitable solvent such as Dimethylformamide (DMF) or water.

-

Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.2 equivalents), to the suspension. The base will neutralize the carboxylic acid and the HBr formed during the reaction.[12]

-

Addition of Alkylating Agent: Dissolve bromoacetic acid (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Acidify the filtrate to a pH of approximately 3-4 with hydrochloric acid.

-

Isolation and Purification: The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) after salting out. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Reactivity and Chemical Behavior

The chemical behavior of 1-(Carboxymethyl)piperidine-4-carboxylic acid is dictated by its three functional groups: a tertiary amine and two carboxylic acids.

-

Tertiary Amine: The piperidine nitrogen is a tertiary amine, making it a good nucleophile and a weak base. It can be protonated in acidic conditions to form a piperidinium salt.

-

Carboxylic Acids: The two carboxylic acid groups can undergo typical reactions such as esterification, amidation, and reduction to alcohols.[13] The presence of two carboxylic acids allows for the potential formation of mono- or di-substituted derivatives, enabling the synthesis of a wide range of molecules. The differential acidity of the two carboxylic acids may allow for selective reactions under carefully controlled conditions.

Applications in Research and Development

While specific, widespread applications of 1-(Carboxymethyl)piperidine-4-carboxylic acid are not yet extensively documented in peer-reviewed literature, its structure suggests significant potential in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Scaffolding: The rigid piperidine core is a privileged scaffold in medicinal chemistry. This molecule can serve as a starting material for the synthesis of more complex drug candidates. The two carboxylic acid groups provide handles for the attachment of various pharmacophores.[14][15]

-

Linker and Chelating Agent: The ability of the two carboxyl groups and the tertiary amine to coordinate with metal ions makes this molecule a potential chelating agent. In drug development, it could be used as a linker to connect a targeting moiety to a payload, such as in antibody-drug conjugates (ADCs).

-

Peptidomimetics: As a constrained, non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and specific conformational properties.[16]

Safety and Handling

Specific safety data for 1-(Carboxymethyl)piperidine-4-carboxylic acid is not available. However, based on the properties of its parent compound, piperidine-4-carboxylic acid, and general laboratory safety principles, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Irritation: May cause skin, eye, and respiratory tract irritation.[6]

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(Carboxymethyl)piperidine-4-carboxylic acid is a molecule with considerable, yet largely untapped, potential in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an insight into its prospective applications. As research progresses, it is anticipated that the utility of this versatile building block will become more widely recognized and applied in the development of novel chemical entities.

References

-

LookChem. Cas 498-94-2,Isonipecotic acid. [Link]

-

PubChem. 4-Piperidinecarboxylic acid. [Link]

-

Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

-

Chemistry LibreTexts. 21.5: Synthesis of Amines by Alkylation. [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

-

Wikipedia. Amine alkylation. [Link]

-

ResearchGate. (PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

-

ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. [Link]

- Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

-

ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

-

PubChem. 1-Methylpiperidine-4-carboxylic acid. [Link]

- Google Patents.

- Google Patents. US2167351A - Piperidine compounds and a process of preparing them.

-

Scholars Research Library - Der Pharma Chemica. [Link]

-

Googleapis.com. United States Patent. [Link]

-

MDPI. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

-

PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

-

Pharmaffiliates. CAS No : 68947-43-3 | Product Name : 1-Methylpiperidine-4-carboxylic Acid. [Link]

-

RSC Publishing. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - RSC Medicinal Chemistry. [Link]

-

PubMed. Design, chemical synthesis, and biological evaluation of thiosaccharide analogues of morphine- and codeine-6-glucuronide. [Link]

-

PubMed. Therapeutic application of GPR119 ligands in metabolic disorders. [Link]

-

CAS Common Chemistry. 7-Chloro-5-(1-cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. [Link]

Sources

- 1. HK1226401A1 - Carboxymethyl piperidine derivative - Google Patents [patents.google.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. Isonipecotic acid CAS#: 498-94-2 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. ISONIPECOTIC ACID - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 8. Isonipecotic acid (CAS NO:498-94-2) | Isonipecotic acid Manufacturer and Suppliers | Scimplify [scimplify.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. 4-Piperidinecarboxylic Acid | 498-94-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

13C NMR Chemical Shifts of Piperidine Carboxylic Acids: A Comprehensive Guide to Conformational Analysis and Stereochemical Assignment

Executive Summary

Piperidine carboxylic acids—encompassing pipecolic acid (2-substituted), nipecotic acid (3-substituted), and isonipecotic acid (4-substituted)—are ubiquitous pharmacophores in modern drug discovery. They serve as critical scaffolds for GABA uptake inhibitors, peptidomimetics, and targeted protein degraders. Accurate stereochemical and conformational characterization of these saturated heterocycles is paramount, as their three-dimensional spatial arrangement directly dictates target engagement. This whitepaper provides an authoritative framework for acquiring, interpreting, and validating 13 C NMR chemical shifts for piperidine carboxylic acids.

Structural Dynamics & Conformational Equilibria

Unlike rigid aromatic systems, piperidine rings undergo rapid dynamic processes in solution, primarily chair-to-chair inversion and nitrogen inversion[1].

The Causality of Chemical Shifts: The observed 13 C NMR chemical shifts in these molecules are time-averaged values of the contributing conformers[2]. The bulky carboxylic acid group generally prefers the equatorial position to minimize 1,3-diaxial steric clashes. However, the protonation state of the amine nitrogen (pKa ~10.5) and the solvent environment (e.g., D 2 O vs. CDCl 3 ) can dramatically shift this equilibrium. For instance, zwitterionic forms in aqueous media stabilize specific rotamers through intramolecular hydrogen bonding, subtly altering the electron density and, consequently, the nuclear shielding of the adjacent α -carbons[2].

Conformational equilibrium of piperidine carboxylic acids showing chair flip and nitrogen inversion.

Mechanistic Insights: The Gamma-Gauche Effect

The cornerstone of stereochemical assignment in piperidine derivatives is the3[3].

Mechanism & Causality: When a substituent (such as a carboxylate group) occupies an axial position, it is forced into close spatial proximity with the axial protons at the γ -position (e.g., C4 and C6 relative to an axial C2 substituent). This steric compression polarizes the C-H bonds, increasing the localized electron density around the γ -carbon nuclei. This increased shielding shifts the 13 C resonance upfield (typically by 4–6 ppm) compared to the equatorial conformer[4],[3].

Understanding this causality allows scientists to definitively map the axial/equatorial preference of the piperidine ring without relying solely on complex 2D NOESY experiments. If the γ -carbons appear unusually shielded, a significant population of the axial conformer is present.

Quantitative 13C NMR Chemical Shift Mapping

The following table synthesizes the characteristic 13 C NMR chemical shifts for the three primary piperidine carboxylic acid isomers in aqueous media (D 2 O, neutral pH)[5],[6].

| Compound | C2 ( α ) | C3 ( β ) | C4 ( γ ) | C5 ( β/γ ) | C6 ( α ) | C=O |

| Pipecolic Acid (2-COOH) | 61.9 ppm | 29.3 ppm | 24.5 ppm | 24.5 ppm | 46.6 ppm | 175.0 ppm |

| Nipecotic Acid (3-COOH) | 48.2 ppm | 42.3 ppm | 28.3 ppm | 24.3 ppm | 45.5 ppm | 174.9 ppm |

| Isonipecotic Acid (4-COOH) | 44.1 ppm | 28.6 ppm | 41.0 ppm | 28.6 ppm | 44.1 ppm | 176.0 ppm |

Data Interpretation Note: Chemical shifts in these systems are highly sensitive to pH. Protonation of the piperidine nitrogen deshields the β -carbons while shielding the α -carbons due to the loss of the nitrogen lone pair's hyperconjugative effects.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral assignment, the following protocol establishes a self-validating system where 1D and 2D NMR data cross-verify one another[5].

Step 1: Sample Preparation and pH Control

-

Action: Dissolve 15-20 mg of the highly pure piperidine carboxylic acid in 0.6 mL of D 2 O. Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

-

Causality: TMS is insoluble in water. DSS provides a reliable 0.00 ppm reference. Because piperidine chemical shifts drift significantly with pH changes, the sample must be buffered (e.g., phosphate buffer at pH 7.0) or the exact pH recorded to ensure batch-to-batch reproducibility.

Step 2: 1D 13 C Acquisition

-

Action: Acquire the 13 C NMR spectrum at a minimum of 100 MHz (using a 400 MHz spectrometer) with broadband proton decoupling (e.g., WALTZ-16). Ensure a relaxation delay (d1) of at least 2-3 seconds.

-

Causality: The extended relaxation delay ensures quantitative integration and sufficient signal-to-noise for the unprotonated carboxylate carbon (~175 ppm), which relaxes slowly due to the lack of attached dipole-dipole coupled protons.

Step 3: 2D HSQC/HMBC Cross-Validation

-

Action: Acquire a 1 H- 13 C HSQC spectrum to correlate carbons with their directly attached protons, followed by an HMBC spectrum.

-

Causality: 1D 13 C alone cannot unambiguously differentiate overlapping methylene carbons (e.g., C4 vs C5 in pipecolic acid). The HSQC links the carbon to its corresponding proton multiplet (where axial protons show large Jaa couplings of ~10-12 Hz)[7]. The HMBC confirms the connectivity by showing long-range (2-3 bond) couplings from the ring protons to the C=O carbon, anchoring the assignment directly from the point of substitution.

Self-validating experimental workflow for precise 13C NMR assignment of piperidine derivatives.

References

- Pipecolic Acid | C6H11NO2 | CID 849 Source: PubChem - NIH URL

- Conformation and Configuration of Tertiary Amines via GIAO-Derived 13C NMR Chemical Shifts Source: The Journal of Organic Chemistry - ACS Publications URL

- The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS)

- DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Source: PMC - NIH URL

Sources

- 1. cris.biu.ac.il [cris.biu.ac.il]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

Structural Elucidation and Quantification of Piperidine Derivatives: A Comprehensive Mass Spectrometry Guide

Introduction

Piperidine, a saturated six-membered nitrogen heterocycle, is a ubiquitous pharmacophore embedded in a vast array of natural alkaloids and synthetic pharmaceuticals, including analgesics, antipsychotics, and antihistamines[1][2]. As a Senior Application Scientist, I approach the analytical characterization of these compounds not merely as a data-gathering exercise, but as a mechanistic puzzle. Mass spectrometry (MS) is the definitive tool for solving this puzzle. This technical guide deconstructs the fragmentation logic of piperidine derivatives, bridging the gap between fundamental gas-phase ion chemistry and applied LC-MS/MS quantitative workflows.

Mechanistic Principles of Piperidine Fragmentation

The behavior of the piperidine ring inside a mass spectrometer is strictly governed by the ionization method and the thermodynamic stability of the resulting product ions[1].

1.1 Electron Ionization (EI): The Thermodynamics of Alpha-Cleavage

Under hard ionization conditions (EI, 70 eV), fragmentation is initiated by the ejection of a non-bonding electron from the piperidine nitrogen, generating a highly reactive radical cation ([M]+•)[1]. The dominant degradation pathway for this species is α-cleavage—the homolytic fission of the carbon-carbon bond adjacent to the nitrogen atom[1][3].

Causality of Cleavage: Why does the molecule predictably shatter at this specific bond? The driving force is resonance stabilization. The nitrogen atom utilizes its +M effect (electron-donating resonance) to stabilize the adjacent positive charge, forming a highly stable iminium ion[1][3]. According to Stevenson’s rule, the largest substituent attached to the α-carbon is preferentially expelled as a neutral radical because it forms the most thermodynamically stable leaving group[1]. For example, simple N-substituted piperidines frequently yield diagnostic M-1, M-15, or M-29 peaks depending on their alkyl appendages[1].

1.2 Electrospray Ionization (ESI): Even-Electron Rules and Neutral Losses

In modern drug development, Electrospray Ionization (ESI) is the gold standard. As a soft ionization technique, ESI typically protonates the basic nitrogen, yielding an even-electron precursor ion ([M+H]+)[1].

Causality of Neutral Loss: When subjected to Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), these even-electron ions are restricted by the "even-electron rule," which dictates that they will preferentially expel neutral molecules rather than radicals. Consequently, piperidine alkaloids (such as cassine and spectaline) heavily favor the charge-directed neutral elimination of water (-18 Da) or acetic acid (-60 Da) during MS/MS, a process highly dependent on the stereochemistry of the ring substituents[1][4][5].

Logical relationship of piperidine fragmentation pathways under EI and ESI conditions.

Quantitative Fragmentation Data

To accelerate structural elucidation, it is critical to cross-reference experimental spectra against established fragmentation behaviors. The following table synthesizes the diagnostic ions and primary fragmentation pathways for various piperidine classes[1][2].

| Compound Class | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Primary Fragmentation Pathway |

| Simple N-Substituted Piperidines | EI | Varies | M-1, M-15, M-29 | α-Cleavage, preferential loss of largest alkyl radical |

| Piperidine Alkaloids | ESI-MS/MS | [M+H]⁺ | [M+H - H₂O]⁺, [M+H - CH₃COOH]⁺ | Charge-directed neutral loss of water or acetic acid |

| Methylphenidate | EI | 233 | 84, 149 | α-Cleavage leading to the stable piperidine iminium ion |

| Fentanyl & Analogs | ESI-MS/MS | [M+H]⁺ | Varies (e.g., 188.2) | Cleavage of the N-acyl group and piperidine ring fission |

| Ropivacaine | ESI-MS/MS | 275.2 | 126.1 | Amide bond cleavage adjacent to the piperidine ring |

Self-Validating LC-MS/MS Protocol for Piperidine Quantification

Analytical rigor requires that every protocol be a self-validating system. The following methodology details a high-sensitivity LC-MS/MS workflow for quantifying piperidine compounds in complex matrices, engineered with internal feedback loops to guarantee data integrity[1][2].

Experimental workflow for the LC-MS/MS analysis and quantification of piperidine derivatives.

Step-by-Step Methodology:

Step 1: Matrix Extraction (Solid-Phase Extraction - SPE)

-

Causality: Biological matrices contain phospholipids that cause severe ion suppression in ESI. SPE isolates the target analytes and removes these interferences.

-

Procedure: Redissolve the biological sample residue in 10 mL of 0.1 N HCl. Condition a C18 SPE cartridge with 5 mL methanol, followed by 5 mL 0.1 N HCl[2].

-

Load the acidified extract. Wash with 5 mL 0.1 N HCl and 5 mL water to elute polar interferences[2].

-

Elute the basic piperidine compounds using 5 mL of methanol containing 5% ammonium hydroxide. Note: This shifts the pH above the piperidine pKa, neutralizing the amine to allow for organic elution[2].

-

Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase[2].

Step 2: Chromatographic Separation

-

System: UHPLC equipped with a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) maintained at 30–40 °C[1].

-

Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Causality: Formic acid acts as an essential proton source, ensuring the basic piperidine nitrogen remains fully ionized ([M+H]+) prior to entering the mass spectrometer, thereby maximizing sensitivity[1].

-

Flow Rate: 0.2 - 0.4 mL/min with an injection volume of 1 - 5 µL[1].

Step 3: Tandem Mass Spectrometry (MRM Optimization)

-

Ionization: ESI in positive ion mode[1].

-

Method: Perform a full scan (m/z 100-1000) to confirm the [M+H]+ precursor. Isolate this ion in Q1, fragment it in the collision cell (q2) using optimized collision energy (e.g., 15-30 eV depending on the derivative), and monitor the most abundant product ions in Q3 (Multiple Reaction Monitoring, MRM)[1][2].

Step 4: System Suitability & Self-Validation (Critical E-E-A-T Checkpoint)

-

Internal Standard (IS) Tracking: Spike a stable isotope-labeled piperidine (e.g., Piperidine-d10) into all samples prior to extraction. The protocol is mathematically validated only if the IS peak area remains consistent (±15% CV) across all injections, proving the absence of matrix effects.

-

Carryover Assessment: Inject a blank solvent immediately following the highest calibration standard. The blank must show an analyte peak area <20% of the Lower Limit of Quantification (LLOQ)[2].

-

Linearity Verification: Ensure the calibration curve spans 0.03 - 400 ng/mL with an R² > 0.99[2]. If R² drops below this threshold, the detector is saturated; the run must be aborted, and the sample diluted.

Advanced Applications: Metabolic Stability Profiling

Beyond static structural identification, MS fragmentation patterns are vital for tracking the dynamic biotransformation of piperidines during drug development. For example, when evaluating the in vitro metabolic stability of cyanoalkyl piperidine derivatives using human liver microsomes, LC-MS/MS is deployed to track oxidative degradation[6].

Mechanistic Observation: Oxidation typically occurs on the piperidine ring, yielding predictable [M+16]+ ions[6]. However, specific positional isomers, such as 2-cyanomethyl piperidine, demonstrate highly unusual biotransformation pathways. Data-dependent MS/MS scanning reveals atypical metabolite peaks corresponding to M+5, M-11, and M+21 ions. By interpreting the distinct fragmentation patterns of these ions, scientists can definitively map them to carboxylic acid, aldehyde, and oxidative carboxylic acid metabolites, respectively[6]. This demonstrates how a deep understanding of MS fragmentation directly informs the optimization of metabolically stable drug candidates.

Conclusion

Mastering the mass spectrometry fragmentation patterns of piperidine derivatives requires a dual understanding of gas-phase thermodynamics and rigorous analytical methodology. By recognizing the fundamental drivers—such as the resonance-stabilized α-cleavage in EI and the even-electron neutral losses in ESI—researchers can rapidly elucidate complex structures. When coupled with self-validating LC-MS/MS protocols, this knowledge transforms raw spectral data into actionable, high-confidence insights for drug discovery.

References

[1] Title: Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: BenchChem URL: 1

[2] Title: High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol Source: BenchChem URL: 2

[4] Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed (National Institutes of Health) URL: 4

[5] Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: ResearchGate URL: 5

[6] Title: The Use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry to Explore the in Vitro Metabolism of Cyanoalkyl Piperidine Derivatives Source: PubMed (National Institutes of Health) URL: 6

[3] Title: Question. (a) Show how fragmentation occurs to give the base peak at m/z 58 in the mass spectrum of ethyl propyl amine... Source: Vaia URL: 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vaia.com [vaia.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The use of liquid chromatography-atmospheric pressure chemical ionization mass spectrometry to explore the in vitro metabolism of cyanoalkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of N-Substituted Piperidine-4-Carboxylic Acids: A Technical Guide to Biological Activity and Drug Design

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the piperidine-4-carboxylic acid (isonipecotic acid) scaffold. It is a privileged structure in medicinal chemistry. The strategic functionalization of its secondary amine (N-substitution) serves as a critical vector for modulating lipophilicity, steric bulk, and target-specific binding affinities. This technical guide elucidates the biological activities of these derivatives, providing a rigorous, causality-driven framework for their synthesis and evaluation.

Structural Pharmacology & Target Engagement

The unsubstituted piperidine-4-carboxylic acid is highly polar, limiting its blood-brain barrier (BBB) permeability and intracellular target engagement. N-substitution—via alkylation, acylation, or arylation—transforms this hydrophilic precursor into a versatile pharmacophore capable of precise biological modulation.

-

Neuropharmacology (VAChT & GABA): N-substituted derivatives exhibit profound activity in the central nervous system. Modifying the N-terminus with lipophilic aryl or carbonyl groups yields potent inhibitors of the Vesicular Acetylcholine Transporter (VAChT). Research demonstrates that interposing a carbonyl group within vesamicol analogs significantly enhances VAChT binding affinity, achieving sub-nanomolar IC50 values[1]. Furthermore, isonipecotic acid derivatives are well-documented γ -aminobutyric acid (GABA) uptake inhibitors, playing a pivotal role in the design of anticonvulsive agents[2].

-

Antimicrobial and Oncology Applications: Beyond neurobiology, N-substituted piperidine-4-carboxamides coupled with pyrimidine or benzimidazole moieties demonstrate robust anti-angiogenic, DNA-cleaving, and antimicrobial properties[3]. The introduction of sulfonamide or phthaloyl groups at the N-position optimizes the electronic distribution, enhancing interactions with bacterial DNA gyrase and fungal cell walls[4],[5].

Quantitative Structure-Activity Relationship (QSAR) Summary

To facilitate rapid comparison, the quantitative efficacy of various N-substituted derivatives is summarized below:

| Compound Class / Modification | Primary Biological Target | Efficacy Metric (IC50 / MIC / Inhibition %) | Reference Context |

| Carbonyl-modified Vesamicol Analogs | VAChT (Neurological) | IC50 = 0.25 – 0.66 nM | High-affinity CNS targeting[1] |

| N-Phthaloyl Amino Acid Derivatives | S. aureus, E. coli (Antibacterial) | Moderate to Good MIC | Broad-spectrum inhibition[4] |

| Pyrimidine-linked Carboxamides | DNA Cleavage / Angiogenesis | Significant DNA fragmentation | Oncology / CDK inhibition[3] |

| Benzimidazole-Piperidine Hybrids | Anti-inflammatory Pathways | 79.6% – 84.2% Inhibition | COX/LOX pathway modulation[5] |

Mechanistic Pathways Visualization

To conceptualize the pleiotropic effects of N-substituted piperidine-4-carboxylic acids, we map their primary pharmacological pathways below.

Pharmacological pathways of N-substituted piperidine-4-carboxylic acids.

Experimental Methodologies

In drug development, protocols must be self-validating systems. The following methodologies detail the synthesis and biological evaluation of these derivatives, emphasizing the causality behind each procedural choice.

Protocol A: Synthesis of N-Substituted Piperidine-4-Carboxylic Acid Derivatives

Objective: To selectively functionalize the piperidine nitrogen while preserving the carboxylic acid for subsequent assays or amide coupling.

Causality & Logic: Direct alkylation of the unprotected amino acid often leads to zwitterionic insolubility and over-alkylation. We employ a protection-deprotection strategy to ensure absolute regiocontrol.

Step-by-Step Workflow:

-

Esterification (Protection): React piperidine-4-carboxylic acid with thionyl chloride ( SOCl2 ) in anhydrous methanol at 0°C.

-

Causality: Converts the carboxylic acid to a methyl ester, preventing unwanted side reactions during N-substitution and vastly improving solubility in organic solvents.

-

-

N-Alkylation/Acylation: Dissolve the resulting ester in dry dichloromethane (DCM). Add triethylamine (TEA) as an acid scavenger. Slowly introduce the desired electrophile (e.g., an aryl sulfonyl chloride) at 0–5°C[3].

-

Causality: Low temperatures minimize exothermic degradation and kinetic side products. TEA neutralizes the generated HCl, driving the reaction forward.

-

-

Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The disappearance of the ninhydrin-positive starting material confirms complete N-substitution.

-

Hydrolysis (Deprotection): Treat the N-substituted ester with 2M aqueous LiOH in THF/Water (1:1) at room temperature for 4 hours.

-

Causality: Base-catalyzed hydrolysis selectively cleaves the methyl ester without disrupting the newly formed N-C or N-S bonds.

-

-

Purification & Final Validation: Acidify the mixture to pH 3 using 1M HCl to precipitate the free acid. Recrystallize from ethanol. Confirm purity (>95%) via LC-MS and 1H -NMR.

Step-by-step synthetic workflow with self-validating quality control checkpoints.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To quantify the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Causality & Logic: Standard disk diffusion is qualitative and highly dependent on compound diffusion rates in agar, which varies wildly with the lipophilicity of N-substituted derivatives. Broth microdilution provides precise, quantitative, and reproducible data.

Step-by-Step Workflow:

-

Compound Preparation: Dissolve the N-substituted derivative in clinical-grade DMSO to a stock concentration of 10 mg/mL.

-

Causality: DMSO ensures complete dissolution of highly lipophilic N-aryl/alkyl derivatives without precipitating in aqueous media.

-

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton broth to achieve a concentration gradient (e.g., 512 µg/mL down to 0.5 µg/mL).

-

Causality: Covers a broad dynamic range to accurately pinpoint the MIC threshold.

-

-

Inoculation: Add 5×105 CFU/mL of the target bacterial strain (e.g., S. aureus) to each well.

-

Self-Validation (Controls): Include a positive control (broth + bacteria, no drug) to ensure viability, a negative control (broth only) to ensure sterility, and a reference drug (e.g., Ampicillin) to benchmark efficacy[4].

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of resazurin dye (0.015%) to each well and incubate for 2 additional hours.

-

Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by metabolically active cells. This provides an objective, colorimetric validation of cell death versus survival, eliminating subjective visual scoring errors.

-

Conclusion

The N-substituted piperidine-4-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry. By systematically altering the N-substituent, researchers can tune the molecule for diverse biological targets, ranging from CNS transporters to microbial enzymes. Rigorous, self-validating synthetic and biological protocols are essential to translating these chemical entities into viable therapeutic candidates.

References

- Source: nih.

- Source: researchgate.

- Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)

- Tert-Butylcarbamoyl-Benzoylamino)

- Structure–activity relationship of piperidine derivatives with...

Sources

- 1. Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Inhibitors of Vesicular Acetylcholine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpsbr.org [jpsbr.org]

- 5. researchgate.net [researchgate.net]

The Strategic Integration of 1-(Carboxymethyl)piperidine-4-carboxylic Acid in Contemporary Drug Design: A Technical Guide

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of therapeutic agents and natural products.[1][2] Its inherent structural and physicochemical properties, such as its three-dimensional conformation and basic nitrogen atom, offer a versatile platform for the development of novel therapeutics. This guide delves into the specific utility of a unique di-acid derivative, 1-(Carboxymethyl)piperidine-4-carboxylic acid, in the landscape of novel drug design. We will explore its synthesis, chemical properties, and, most critically, its strategic application as a scaffold in the rational design of new chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds to address complex biological targets.

Introduction: The Piperidine Scaffold and the Rationale for a Di-Acid Design

The piperidine ring is a highly valued structural motif in medicinal chemistry, present in numerous approved drugs.[3][4] Its inclusion in a drug candidate can confer desirable pharmacokinetic properties, including improved solubility and bioavailability.[5] The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's pharmacological profile.[6]

The introduction of two carboxylic acid groups, as seen in 1-(Carboxymethyl)piperidine-4-carboxylic acid, presents a compelling design strategy. Dicarboxylic acids are employed in drug design to mimic endogenous dicarboxylate ligands, chelate metal ions in enzyme active sites, or to establish multiple points of interaction with a biological target, thereby enhancing binding affinity and selectivity.[7] The rigid piperidine core of 1-(Carboxymethyl)piperidine-4-carboxylic acid holds these two acidic functionalities in a defined spatial orientation, a feature that can be exploited for precise targeting of specific receptor or enzyme topographies.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of 1-(Carboxymethyl)piperidine-4-carboxylic acid is fundamental to its application in drug design.

| Property | Value | Source |

| CAS Number | 53919-19-0 | [5] |

| Molecular Formula | C8H13NO4 | Inferred |

| Molecular Weight | 187.19 g/mol | Inferred |

| IUPAC Name | 1-(Carboxymethyl)piperidine-4-carboxylic acid | Inferred |

| SMILES | O=C(O)CN1CCC(C(O)=O)CC1 | Inferred |

Synthesis of 1-(Carboxymethyl)piperidine-4-carboxylic Acid: A Generalized Protocol

While specific literature detailing the synthesis of 1-(Carboxymethyl)piperidine-4-carboxylic acid is not abundant, a robust synthetic route can be devised based on well-established N-alkylation methodologies for piperidine derivatives.[1][8] The most common approach involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

Experimental Protocol: N-Alkylation of Piperidine-4-carboxylic Acid

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

Ethyl bromoacetate

-

Potassium carbonate (K2CO3) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

N-Alkylation:

-

To a round-bottom flask, add piperidine-4-carboxylic acid (1.0 equivalent) and anhydrous DMF.

-

Add a suitable base, such as potassium carbonate (2.0-3.0 equivalents), to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-